molecular formula C11H9BrN2O B3058679 2-bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one CAS No. 91062-67-8

2-bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B3058679
CAS No.: 91062-67-8
M. Wt: 265.11 g/mol
InChI Key: SEYIRGDHIYBCBA-UHFFFAOYSA-N
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Description

2-Bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromine atom and a phenyl group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 2-bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-phenyl-1H-pyrazole-4-carbaldehyde.

    Bromination: The aldehyde group is then converted to a bromoacetyl group through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

2-Bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrazole derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common reagents and conditions used in these reactions include:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one has several scientific research applications, including:

    Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and anti-inflammatory agents.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

Comparison with Similar Compounds

2-Bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one can be compared with other similar compounds, such as:

    2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one: This compound has a methyl group instead of a phenyl group, which can affect its reactivity and biological activity.

    1-Phenyl-1H-pyrazol-4-yl)ethan-1-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine: Contains an amine group instead of a carbonyl group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its combination of a bromine atom and a phenyl group, which enhances its versatility in synthetic and biological applications.

Properties

IUPAC Name

2-bromo-1-(1-phenylpyrazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-6-11(15)9-7-13-14(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYIRGDHIYBCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569436
Record name 2-Bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91062-67-8
Record name 2-Bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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